Home > Products > Building Blocks P15656 > Licochalcone a
Licochalcone a - 58749-22-7

Licochalcone a

Catalog Number: EVT-272888
CAS Number: 58749-22-7
Molecular Formula: C21H22O4
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Licochalcone A is a phenolic chalconoid found primarily in the roots of the licorice species Glycyrrhiza inflata. [, , , , ] It is classified as a retrochalcone due to the presence of a 1,1-dimethyl-2-propenyl group at the 2' position of the chalcone skeleton. [, ] This unique structural feature distinguishes it from other licorice chalcones and contributes to its diverse biological activities. Licochalcone A has garnered significant attention in scientific research due to its wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antioxidant activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Echinatin

Compound Description: Echinatin is a chalcone found naturally in licorice root alongside Licochalcone A. It exhibits antioxidant activity through electron transfer, proton transfer, and hydrogen atom transfer mechanisms. []

Relevance: Structurally, echinatin is closely related to Licochalcone A, lacking the 1,1-dimethyl-2-propenyl group present in Licochalcone A. [] This structural difference results in echinatin having weaker antioxidant activity compared to Licochalcone A. [] In studies investigating the inhibition of TNF-α-induced NF-κB activation, echinatin showed no inhibitory effect, unlike Licochalcone A, highlighting the importance of the 1,1-dimethyl-2-propenyl group for this specific activity. []

Glabridin

Compound Description: Glabridin, another major licorice compound, possesses antifungal activity against Candida albicans. It demonstrates synergistic effects with the antifungal drug nystatin, inhibiting C. albicans growth at sub-inhibitory concentrations. [] Glabridin also exhibits inhibitory effects on biofilm formation and hyphal formation in C. albicans. []

Relevance: While belonging to a different class of compounds (isoflavonoids), glabridin was investigated alongside Licochalcone A for its effects on C. albicans. [] Both compounds exhibited antifungal properties and synergistic effects with nystatin, although their specific mechanisms of action might differ. []

Glycyrrhizic Acid

Compound Description: Glycyrrhizic acid, a triterpenoid saponin found in licorice, did not display antifungal activity against C. albicans in the study conducted. []

β-Arbutin

Compound Description: β-Arbutin, a glycosylated hydroquinone, is known to inhibit tyrosinase expression and melanin synthesis. [] It is often used as a skin-lightening agent in cosmetics.

Relevance: This study investigated the combined effect of β-Arbutin and Licochalcone A on tyrosinase expression in B16 mouse melanoma cells. [] While both compounds individually inhibited tyrosinase expression, their combined use with capsaicin reversed this effect. []

2,4-Dimethoxy-4′-allyloxychalcone (24m4ac)

Compound Description: This synthetic chalcone derivative demonstrated inhibitory effects on the activity of solubilized fumarate reductase (FRD) in Leishmania major promastigotes. []

Relevance: This compound, structurally related to Licochalcone A, was investigated for its antileishmanial activity, specifically targeting the parasite's respiratory chain. [] The study suggests that chalcones, including Licochalcone A, might target FRD as part of their antileishmanial mechanism. []

2,4-Dimethoxy-4′-butoxychalcone (24mbc)

Compound Description: Similar to 24m4ac, this synthetic chalcone derivative also exhibited inhibitory effects on the activity of solubilized FRD in L. major promastigotes. []

Relevance: This compound shares structural similarities with Licochalcone A and was investigated alongside 24m4ac for its inhibitory effects on L. major FRD. [] The findings further support the potential of chalcones, including Licochalcone A, as inhibitors of FRD in Leishmania parasites. []

Liquiritin, Isoliquiritigenin and Liquiritigenin

Compound Description: These compounds, alongside Licochalcone A, are flavonoids isolated from licorice and are known to possess varying degrees of anti-browning activity. [] Specifically:

  • Liquiritin: Showed no inhibitory activity against mushroom tyrosinase. []
  • Isoliquiritigenin: Exhibited an IC50 value of 0.038 mM for monophenolase activity and acted as a competitive inhibitor. []
  • Liquiritigenin: Activated monophenolase activity, acting as a cofactor rather than an inhibitor. []

Relevance: These flavonoids, found in licorice along with Licochalcone A, were investigated for their inhibitory effects on tyrosinase, a key enzyme in melanin synthesis. [] Unlike Licochalcone A, liquiritin did not show inhibitory effects, while liquiritigenin even enhanced tyrosinase activity. [] In contrast, isoliquiritigenin exhibited inhibitory activity, highlighting the structural diversity and varying biological activities within the flavonoid family present in licorice. []

Source and Classification
  • Source: Licochalcone A is derived from the roots of Glycyrrhiza species, which are widely used in traditional medicine across various cultures.
  • Classification: It belongs to the flavonoid family, specifically categorized as a chalcone. Chalcones are precursors to flavonoids and are known for their biological activities.
Synthesis Analysis

The synthesis of Licochalcone A can be achieved through several methods. A notable approach involves a four-step synthesis process that enhances yield and selectivity:

  1. Prenylation Reaction: The synthesis begins with 4-hydroxy-2-methoxybenzaldehyde, which undergoes a prenylation reaction with 3,3-dimethyl allyl bromide in the presence of a base to form an aryl prenyl ether.
  2. Claisen-Schmidt Condensation: This step involves the reaction of the aryl prenyl ether with methyl 4-ethoxymethoxyphenyl ketone using potassium hydroxide in an ethanol-water mixture (10:1 v/v) to produce an EOM-protected chalcone.
  3. Deprotection Reaction: The EOM-protected chalcone is then treated with hydrochloric acid in ethanol to remove the protecting group, yielding a chalcone ether.
  4. Sigmatropic Rearrangement: Finally, the chalcone ether is subjected to a [3,3]-sigmatropic rearrangement in a sealed tube under specific conditions (ethanol-water mixture at 130°C for 8 hours) to produce Licochalcone A with improved stereoselectivity and yield (82% for the rearrangement) .
Molecular Structure Analysis

Licochalcone A has a distinct molecular structure represented by the chemical formula C17H16O4C_{17}H_{16}O_4.

  • Structural Features: The molecule features two aromatic rings connected by a three-carbon chain that includes a double bond. The presence of hydroxyl groups contributes to its biological activity.
  • Molecular Weight: The molecular weight of Licochalcone A is approximately 284.31 g/mol.
  • 3D Conformation: Studies using techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy have provided insights into its three-dimensional conformation, which is crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis

Licochalcone A participates in various chemical reactions that contribute to its biological activities:

  • Inhibition of Cyclooxygenase Enzymes: It has been shown to inhibit cyclooxygenase-2 activity, leading to decreased production of prostaglandin E2 in inflammatory conditions .
  • Antioxidant Mechanisms: The compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Neuroprotective Effects: Licochalcone A modulates signaling pathways related to neuroinflammation and apoptosis, particularly through inhibition of c-Jun N-terminal kinase and activation of phosphoinositide 3-kinase/Akt signaling pathways .
Mechanism of Action

The mechanism of action of Licochalcone A involves multiple pathways:

  • Anti-inflammatory Activity: It suppresses inflammatory cytokine production by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways. This results in reduced expression of pro-inflammatory markers such as interleukin-6 and tumor necrosis factor-alpha .
  • Neuroprotective Mechanism: In neurodegenerative contexts, Licochalcone A enhances brain-derived neurotrophic factor signaling and inhibits tau phosphorylation, contributing to cognitive protection .
  • Anticancer Properties: It inhibits cancer cell migration and invasion by modulating epithelial-mesenchymal transition markers and blocking specific signaling pathways involved in tumor progression .
Physical and Chemical Properties Analysis

Licochalcone A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 90–92°C.
  • Stability: Licochalcone A is stable under acidic conditions but may degrade under prolonged exposure to light or high temperatures.
Applications

Licochalcone A has significant potential across various fields:

Pharmacological Mechanisms of Action

Modulation of Apoptotic Pathways in Oncological Contexts

Lico A induces apoptosis in cancer cells through multiple interconnected mechanisms, targeting intrinsic and extrinsic pathways, as well as endoplasmic reticulum (ER) stress.

Mitochondrial-Dependent Apoptosis via Bcl-2/Bax Regulation

Lico A triggers the intrinsic apoptotic pathway by disrupting mitochondrial membrane potential and promoting cytochrome c release. This process is governed by its ability to modulate the balance between pro-apoptotic (Bax, Bak, Bad, PUMA) and anti-apoptotic Bcl-2 family proteins:

  • Upregulation of Pro-Apoptotic Factors: In hepatocellular carcinoma (HepG2) and bladder cancer (T24) cells, Lico A significantly increases mRNA and protein expression of Bax, Bak, Bad, and PUMA [1] [4].
  • Downregulation of Anti-Apoptotic Factors: Concurrently, it suppresses Bcl-2 and Bcl-xL expression [1] [4].
  • Mitochondrial Permeabilization: The altered Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), facilitating cytochrome c release into the cytosol. This activates the caspase cascade, particularly caspase-9 and the executioner caspase-3, culminating in apoptosis. Studies in HepG2, MCF-7 (breast), and T24 cells consistently demonstrate caspase-3 activation and PARP cleavage following Lico A treatment [4].
  • ROS Involvement: Reactive Oxygen Species (ROS) generation acts as a key upstream mediator in some cell types, amplifying mitochondrial dysfunction [4].

Table 1: Licochalcone A Modulation of Bcl-2 Family Proteins and Caspases in Cancer Cells

Cancer TypeCell LineKey Upregulated ProteinsKey Downregulated ProteinsEffector Caspases ActivatedPrimary Source
Hepatocellular CarcinomaHepG2Bax, Bak, PUMABcl-2Caspase-9, Caspase-3 [1] [4]
Breast CancerMCF-7Bax, BadBcl-2, Bcl-xLCaspase-3, Caspase-7 [4]
Bladder CancerT24Bax, BakBcl-2Caspase-9, Caspase-3 [4]
Lung CancerA549, H460BaxBcl-2, SurvivinCaspase-3, Caspase-8 [4]

Death Receptor-Mediated Apoptosis (Fas/FasL, TRAIL)

Lico A activates the extrinsic apoptotic pathway by enhancing the expression of death receptors and their ligands:

  • Fas/FasL System: Treatment of oral squamous cell carcinoma (KB) cells with Lico A upregulates Fas and Fas Ligand (FasL) expression. This leads to the formation of the Death-Inducing Signaling Complex (DISC), recruiting procaspase-8, which undergoes auto-cleavage and activation. Active caspase-8 directly activates caspase-3 and can also amplify the mitochondrial pathway via Bid cleavage (tBid) [4] [6].
  • TRAIL Pathway Sensitization: In cervical cancer (FaDu) cells, Lico A induces the expression of TNF-Related Apoptosis-Inducing Ligand (TRAIL). Furthermore, it upregulates Death Receptors 4 and 5 (DR4/DR5) in HepG2 cells. This sensitization to TRAIL-mediated apoptosis provides a potential combinatorial approach [4].
  • c-FLIP Downregulation: Lico A reduces cellular FLICE-inhibitory protein (c-FLIP) levels, an inhibitor of caspase-8 activation, thereby promoting death receptor signaling efficiency [4].

Endoplasmic Reticulum Stress and Unfolded Protein Response Activation

Lico A induces ER stress, disrupting protein folding homeostasis and activating the Unfolded Protein Response (UPR):

  • Calcium Release & UPR Sensor Activation: In HepG2 cells, Lico A triggers Ca²⁺ release from the ER stores. This leads to the activation of key UPR sensors: PERK (Protein kinase RNA-like ER kinase), IRE1α (Inositol-requiring enzyme 1α), and ATF6 (Activating Transcription Factor 6) [4] [6].
  • CHOP Induction: A critical downstream effector of ER stress-induced apoptosis is the transcription factor C/EBP Homologous Protein (CHOP). Lico A robustly upregulates CHOP expression in lung cancer cells (A549, H460) and gastric cancer cells. CHOP promotes apoptosis by downregulating Bcl-2 and upregulating pro-apoptotic Bim and Bax [4] [6].
  • Caspase-12 Involvement: In some models, ER stress can lead to the activation of caspase-12, which subsequently activates caspase-9 and -3. Lico A has been shown to activate this cascade in specific cellular contexts [4].
  • Link to Mitochondria: ER stress can cross-talk with mitochondria, further amplifying apoptotic signals via calcium transfer and Bcl-2 family protein interactions [4] [6].

Cell Cycle Arrest and Proliferation Suppression

Beyond apoptosis, Lico A halts cancer cell proliferation by inducing cell cycle arrest at specific checkpoints.

G0/G1 and G2/M Phase Arrest via Cyclin-Dependent Kinase Inhibition

Lico A disrupts cell cycle progression primarily by modulating the expression and activity of cyclins, CDKs, and CDK inhibitors (CKIs):

  • G2/M Arrest: In glioma (U87) and lung cancer cells (A549, H460), Lico A treatment (20-80 µM) induces G2/M phase arrest. This is associated with decreased expression of cyclin B1 and its catalytic partner CDK1 (Cdc2). Reduced CDK1 activity prevents the phosphorylation events necessary for mitotic entry [1] [4].
  • G0/G1 Arrest: In oral cancer (SCC-25) and bladder cancer cells, Lico A induces arrest in the G1 phase. This correlates with downregulation of cyclin D1 and cyclin-dependent kinases CDK4 and CDK6, essential for G1/S transition. Concurrently, it upregulates CDK inhibitors p21Cip1 and p27Kip1, which bind to and inhibit cyclin D-CDK4/6 complexes [1] [4].
  • DNA Damage Checkpoint Activation: Arrest, particularly at G2/M, can also be triggered by Lico A-induced DNA damage, activating the ATM/ATR-Chk1/Chk2-CDC25C-CDK1 axis [1].

Table 2: Licochalcone A-Induced Cell Cycle Arrest Mechanisms in Cancer Models

Cancer TypeCell LineArrest PhaseKey Downregulated MoleculesKey Upregulated MoleculesPrimary Source
GliomaU87G2/MCyclin B1, CDK1 (Cdc2)- [1] [4]
Lung CancerA549, H460G2/MCyclin B1, CDK1p21Cip1 [1] [4]
Oral CancerSCC-25G0/G1Cyclin D1, CDK4, CDK6p21Cip1, p27Kip1 [1] [4]
Bladder CancerT24G0/G1Cyclin D1p21Cip1 [4]
Breast CancerMCF-7, MDA-MB-231G0/G1Cyclin D1p21Cip1 [4]

p53-Dependent and Independent Mechanisms

The tumor suppressor p53 plays a role in Lico A-induced cell cycle arrest, but it also acts through p53-independent pathways:

  • p53-Dependent Arrest: In cells with functional wild-type p53 (e.g., certain lung cancer, colon cancer models), Lico A stabilizes and activates p53. This occurs partly through induction of DNA damage and phosphorylation. Activated p53 transcriptionally upregulates p21Cip1, a potent inhibitor of multiple cyclin-CDK complexes, leading to G1/S and/or G2/M arrest [4] [6].
  • p53-Independent Arrest: Crucially, Lico A also induces arrest in cancer cells harboring p53 mutations or deletions. In p53-null or mutant cells (e.g., some gliomas, p53-mutant breast cancers), arrest is mediated through:
  • p21/p27 Upregulation: Direct transcriptional or post-translational regulation of p21Cip1 and p27Kip1 independent of p53 [4] [6].
  • Inhibition of Sp1 Transcription Factor: Lico A downregulates Specificity Protein 1 (Sp1) in malignant pleural mesothelioma and oral squamous cell carcinoma cells. Sp1 is a key regulator of genes required for cell cycle progression (e.g., cyclin D1, survivin). Sp1 suppression contributes to G1 arrest and apoptosis independently of p53 status [4] [6].
  • RB Pathway Activation: By inhibiting CDK4/6 activity and promoting hypophosphorylation of the Retinoblastoma (RB) protein, Lico A enforces G1 arrest in a p53-independent manner [4].

Anti-Inflammatory Signaling Pathways

Lico A exerts potent anti-inflammatory effects primarily by suppressing key pro-inflammatory transcription factors and activating cellular antioxidant defense systems.

NF-κB Pathway Inhibition via IKK Suppression

Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation. Lico A effectively inhibits its activation:

  • IKK Inhibition and IκBα Stabilization: Lico A prevents the phosphorylation and degradation of Inhibitor of kappa B alpha (IκBα). This occurs through direct or indirect inhibition of the IκB Kinase (IKK) complex. Stabilized IκBα sequesters NF-κB (typically p50/p65 heterodimer) in the cytoplasm [2] [3] [7].
  • Nuclear Translocation Blockade: By preventing IκBα degradation, Lico A blocks the nuclear translocation of NF-κB [2] [3].
  • Transcriptional Suppression: Consequently, Lico A suppresses NF-κB-dependent transcription of numerous pro-inflammatory mediators. This includes:
  • Cytokines: TNF-α, IL-1β, IL-6
  • Chemokines: IL-8, MCP-1
  • Enzymes: Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2)
  • Adhesion Molecules: VCAM-1, ICAM-1This suppression has been demonstrated in macrophages (RAW 264.7, BV-2 microglia), endothelial cells, and in vivo models of arthritis, colitis, and neuroinflammation [2] [3] [7].
  • TLR4 Modulation: Lico A downregulates Toll-Like Receptor 4 (TLR4) expression and inhibits the TLR4/NF-κB axis, crucial in LPS-induced inflammation [2] [3].

Nrf2/ARE Antioxidant Response Axis Activation

Lico A activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical defender against oxidative stress and inflammation:

  • Keap1-Nrf2 Dissociation & Nrf2 Stabilization: Under basal conditions, Nrf2 is bound by Keap1 (Kelch-like ECH-associated protein 1) and targeted for proteasomal degradation. Lico A modifies Keap1 cysteine residues or promotes phosphorylation of Nrf2/p62, disrupting the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate and translocate to the nucleus [2] [7] [8].
  • ARE-Driven Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. Lico A potently induces the expression of:
  • Phase II Detoxifying Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), Glutamate-cysteine ligase catalytic subunit (GCLC), Glutamate-cysteine ligase modifier subunit (GCLM).
  • Direct Antioxidants: Glutathione (GSH), Thioredoxin (Trx), Ferritin.
  • Drug Efflux Pumps: Multidrug resistance-associated proteins (MRPs) [2] [7] [8].
  • Cross-talk with NF-κB: Activation of Nrf2/HO-1 by Lico A contributes to its anti-inflammatory effect by negatively regulating NF-κB activity. HO-1 products like carbon monoxide (CO) and biliverdin/bilirubin possess anti-inflammatory properties. Nrf2 activation also reduces ROS levels, which are activators of NF-κB [2] [7].
  • SIRT1 Involvement: In neuroinflammation models, Lico A activates SIRT1, which deacetylates Nrf2, enhancing its transcriptional activity and nuclear retention [2] [8].

MAPK (ERK, JNK, p38) Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38) are key signal transducers in inflammation, stress responses, and cell survival/death. Lico A exhibits context-dependent modulation:

  • Inhibition of Pro-Inflammatory MAPK Signaling: In LPS-stimulated macrophages and microglia, Lico A suppresses the activation (phosphorylation) of JNK and p38 MAPKs. This inhibition contributes to the reduced production of TNF-α, IL-6, IL-1β, and NO [1] [6] [9]. The exact mechanism may involve upstream kinase inhibition or phosphatase activation.
  • Induction of Pro-Apoptotic MAPK Signaling: Paradoxically, in various cancer cells, Lico A activates JNK and p38 pathways. This activation promotes apoptosis and cell cycle arrest:
  • JNK/p38 Activation in Cancer: In nasopharyngeal carcinoma (HONE-1), gastric cancer (BGC-823), and cervical cancer (FaDu) cells, Lico A induces sustained phosphorylation of JNK and p38. This leads to activation of pro-apoptotic transcription factors like c-Jun and ATF-2, mitochondrial dysfunction, FasL upregulation, and cell cycle inhibitor expression (e.g., p21) [1] [4] [6].
  • ERK Modulation: Effects on ERK are more variable. Lico A can inhibit ERK activation in some inflammatory contexts (contributing to reduced proliferation/inflammation) [9], while it may transiently or sustainedly activate ERK in certain cancer cells, sometimes mediating protective responses or contributing to growth arrest depending on duration and cellular context [1] [6].
  • Balancing Act: The differential effects of Lico A on MAPK pathways highlight its ability to modulate these critical signaling hubs based on cellular context – suppressing them to quell inflammation in immune cells and activating specific arms (JNK/p38) to promote stress responses and apoptosis in malignant cells [1] [6] [9].

Table 3: Key Anti-Inflammatory and Antioxidant Pathways Modulated by Licochalcone A

PathwayKey Molecular TargetEffect of Lico ADownstream ConsequencesPrimary Source
NF-κB PathwayIKK complexInhibition↓ IκBα phosphorylation/degradation; ↓ NF-κB nuclear translocation; ↓ TNF-α, IL-6, IL-1β, iNOS, COX-2 [2] [3] [7]
TLR4Downregulation/Inhibition↓ TLR4/NF-κB signaling; ↓ Pro-inflammatory cytokine release [2] [3]
Nrf2/ARE PathwayKeap1-Nrf2 interactionDisruption (Nrf2 stabilization)↑ Nrf2 nuclear translocation; ↑ HO-1, NQO1, GCLC, GCLM; ↑ Antioxidants (GSH); ↓ ROS [2] [7] [8]
SIRT1Activation (in some contexts)Enhanced Nrf2 deacetylation/activity [2] [8]
MAPK PathwaysJNK (in immune cells)Inhibition (phosphorylation)↓ Pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) [1] [9]
p38 (in immune cells)Inhibition (phosphorylation)↓ Pro-inflammatory cytokine production; ↓ iNOS/NO [1] [9]
JNK/p38 (in cancer cells)Activation (phosphorylation)↑ Apoptosis (c-Jun/ATF-2); ↑ Cell cycle arrest (p21); ↑ FasL [1] [4] [6]
ERKVariable (Inhibition in inflammation/Context-dependent in cancer)↓ Proliferation/Inflammation or ↑ Protective/Arrest signals [1] [6] [9]

Properties

CAS Number

58749-22-7

Product Name

Licochalcone a

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+

InChI Key

KAZSKMJFUPEHHW-DHZHZOJOSA-N

SMILES

O=C(C1=CC=C(O)C=C1)/C=C/C2=CC(C(C)(C)C=C)=C(O)C=C2OC

Solubility

Soluble in DMSO

Synonyms

3-dimethylallyl-4,4'-dihydroxy-6-methoxychalcone
licochalcone A

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O

Isomeric SMILES

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.